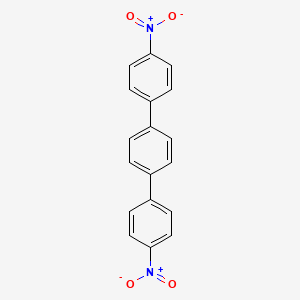

4,4''-Dinitro-p-terphenyl

Description

The exact mass of the compound 4,4''-Dinitro-p-terphenyl is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 516219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4''-Dinitro-p-terphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4''-Dinitro-p-terphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1,4-bis(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4/c21-19(22)17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(12-8-16)20(23)24/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOAYDHUNGLDTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186493 | |

| Record name | p-Terphenyl, 4,4''-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3282-11-9 | |

| Record name | p-Terphenyl, 4,4''-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003282119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3282-11-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Terphenyl, 4,4''-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 4,4''-Dinitro-p-terphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4''-Dinitro-p-terphenyl, a versatile nitroaromatic compound. The document delves into its synthesis, exploring both traditional and modern methodologies, its key physicochemical properties, and its applications, particularly as a crucial intermediate in the development of advanced materials. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction

4,4''-Dinitro-p-terphenyl is a nitroaromatic hydrocarbon characterized by a central benzene ring linked to two p-nitrophenyl groups at its 1 and 4 positions. Its rigid, linear structure and the presence of electron-withdrawing nitro groups impart unique electronic and physical properties, making it a molecule of significant interest in several scientific domains. Primarily, it serves as a key building block for the synthesis of more complex molecules, including the corresponding diamine, which has applications as a laser dye.[1] Furthermore, its high nitrogen content and thermal stability make it a precursor for advanced energetic materials.[1] This guide will provide a detailed exploration of the synthesis and characteristics of this important compound.

Synthesis Methodologies

The synthesis of 4,4''-Dinitro-p-terphenyl can be approached through two primary routes: the direct nitration of p-terphenyl and the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The choice of method depends on factors such as desired purity, scale, and available starting materials.

Electrophilic Nitration of p-Terphenyl

The direct nitration of p-terphenyl is a classical and straightforward approach to introduce nitro groups onto the terminal phenyl rings. The reaction's outcome is highly dependent on the reaction conditions, with the potential for the formation of mono-, di-, and trinitro isomers.

Causality Behind Experimental Choices: The use of fuming nitric acid in glacial acetic acid provides a controlled nitrating environment. Acetic acid acts as a solvent and moderates the reactivity of the nitric acid. The temperature is a critical parameter; elevated temperatures favor polynitration. The challenge in this method lies in achieving selective dinitration at the desired 4 and 4'' positions while minimizing the formation of other isomers, such as the 2-nitro and 2'-nitro derivatives, and the 4,2',4''-trinitro-p-terphenyl.[2] Purification, therefore, becomes a crucial step to isolate the target compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-terphenyl (1 equivalent) in glacial acetic acid.

-

Nitrating Agent Addition: While stirring, carefully add fuming nitric acid (d 1.5) to the solution. The molar ratio of nitric acid to p-terphenyl is critical and should be optimized to favor dinitration. For the preparation of 4,4''-dinitro-p-terphenyl, a significant excess of nitric acid is used compared to that for mononitration.

-

Reaction Conditions: Heat the reaction mixture to a temperature of approximately 100°C. The reaction time will influence the product distribution, with longer times potentially leading to more highly nitrated products.

-

Work-up and Isolation: After the reaction is complete, cool the mixture. The crude 4,4''-dinitro-p-terphenyl often precipitates from the cooled solution.

-

Purification: Filter the crude product and wash it sequentially with water and ethanol. The primary purification method is recrystallization from a high-boiling point solvent such as nitrobenzene or xylene to separate it from isomeric impurities.[2][3]

Caption: Workflow for the synthesis of 4,4''-Dinitro-p-terphenyl via nitration.

Suzuki-Miyaura Cross-Coupling

A more modern and selective approach to the synthesis of 4,4''-Dinitro-p-terphenyl involves the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms carbon-carbon bonds between an aryl halide and an organoboron compound. For the synthesis of 4,4''-Dinitro-p-terphenyl, a double Suzuki coupling is employed.

Causality Behind Experimental Choices: This method offers superior control over the regiochemistry compared to electrophilic nitration, thus avoiding the formation of unwanted isomers. The choice of a dihaloarene (e.g., 1,4-dibromobenzene or 1,4-diiodobenzene) and a nitrophenylboronic acid (e.g., 4-nitrophenylboronic acid) as coupling partners directly leads to the desired product. The palladium catalyst, typically with a phosphine ligand, is essential for the catalytic cycle. The base is required to activate the boronic acid for transmetalation to the palladium center. The solvent system is chosen to ensure the solubility of the reactants and catalyst.

-

Reactant Preparation: To a reaction vessel, add 1,4-dihalo-p-terphenyl (e.g., 1,4-dibromo-p-terphenyl, 1 equivalent), 4-nitrophenylboronic acid (2.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3-4 equivalents).

-

Solvent Addition and Degassing: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water. Degas the mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles to remove oxygen, which can deactivate the catalyst.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere with vigorous stirring. The reaction temperature is typically in the range of 80-110°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure 4,4''-Dinitro-p-terphenyl.

Sources

An In-depth Technical Guide to the Chemical Structure of 4,4''-Dinitro-p-terphenyl

This guide provides a comprehensive technical overview of 4,4''-Dinitro-p-terphenyl, a molecule of significant interest in materials science and energetic materials research. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characterization, and potential applications of this compound, grounding all information in established scientific literature.

Introduction: The Significance of the Terphenyl Scaffold

The p-terphenyl framework, a linear arrangement of three benzene rings, serves as a rigid and electronically versatile scaffold for the construction of advanced functional materials. Its inherent planarity and extended π-conjugation make it an attractive core for molecules designed for applications in organic electronics, liquid crystals, and as fluorescent probes. The introduction of nitro groups (–NO₂) at the terminal 4 and 4'' positions dramatically alters the electronic properties of the parent hydrocarbon, transforming it into a molecule with unique characteristics and potential uses. The strong electron-withdrawing nature of the nitro groups enhances the electron affinity of the molecule and can impart properties relevant to energetic materials and n-type organic semiconductors.[1][2]

This guide will explore the synthesis of 4,4''-Dinitro-p-terphenyl, detail its structural and spectroscopic properties, and discuss its current and potential applications, providing a solid foundation for researchers working with this and related compounds.

Synthesis of 4,4''-Dinitro-p-terphenyl: A Two-Step Approach

The synthesis of 4,4''-Dinitro-p-terphenyl is typically achieved through a two-stage process: first, the construction of the p-terphenyl backbone, followed by the regioselective nitration of the terminal phenyl rings.

Stage 1: Construction of the p-Terphenyl Backbone via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and polyaryls.[3][4] The p-terphenyl core can be efficiently synthesized by the palladium-catalyzed coupling of a dihalo-benzene with an appropriate arylboronic acid. A common route involves the reaction of 1,4-dibromobenzene with phenylboronic acid. For the direct synthesis of a dinitro-substituted precursor, one could envision a coupling between 1,4-dibromobenzene and 4-nitrophenylboronic acid.

The following protocol is adapted from established Suzuki-Miyaura coupling procedures for the synthesis of substituted terphenyls.[5] This specific example details the synthesis of 4,4''-diamino-p-terphenyl, from which the initial steps to form the core terphenyl structure are directly applicable.

Materials:

-

1,4-Dibromobenzene

-

4-Nitrophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a 50 mL Schlenk flask equipped with a magnetic stirrer, add 1,4-dibromobenzene (4.15 mmol), 4-nitrophenylboronic acid (9.13 mmol, 2.2 equivalents), potassium carbonate (62.3 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.415 mmol).

-

Add toluene (10 mL) and water (10 mL) to the flask.

-

Subject the reaction mixture to three freeze-pump-thaw cycles to ensure thorough degassing.

-

Backfill the flask with nitrogen and fit it with a reflux condenser.

-

Heat the reaction mixture to 120 °C under a nitrogen atmosphere and stir vigorously for 24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water (5 mL).

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash sequentially with water (3 x 10 mL) and brine (3 x 10 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the p-terphenyl precursor.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a robust and commonly used palladium(0) catalyst for Suzuki couplings, effective for a wide range of substrates.[6]

-

Base: Potassium carbonate is a crucial component, as the base activates the boronic acid for transmetalation with the palladium complex.[3]

-

Solvent System: The biphasic toluene/water system is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction at the interface.

-

Degassing: The removal of dissolved oxygen is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Caption: Workflow for the synthesis of the p-terphenyl backbone via Suzuki-Miyaura coupling.

Stage 2: Nitration of the p-Terphenyl Backbone

The introduction of nitro groups onto the p-terphenyl core is achieved through electrophilic aromatic substitution. The conditions for this reaction must be carefully controlled to achieve the desired dinitration at the terminal 4 and 4'' positions, as over-nitration can lead to the formation of trinitro and other polysubstituted products.[7] A well-established method involves the use of fuming nitric acid in glacial acetic acid.[5][7]

This protocol is based on the work of Culling, Gray, and Lewis for the preparation of 4,4''-Dinitro-p-terphenyl.[5][7]

Materials:

-

p-Terphenyl

-

Fuming nitric acid (d = 1.5)

-

Glacial acetic acid

-

Ethanol

-

Nitrobenzene (for recrystallization, if necessary)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-terphenyl (8 g) in glacial acetic acid (300 mL) by heating to 115 °C.

-

Once the p-terphenyl has completely dissolved, add fuming nitric acid (d = 1.5, 30 mL) all at once to the stirred solution.

-

Maintain the reaction mixture at 115 °C for 30 minutes.

-

Cool the reaction mixture to room temperature. The product will precipitate out of solution.

-

Collect the crude product by vacuum filtration.

-

Wash the collected solid sequentially with glacial acetic acid, water, and then ethanol.

-

The crude product can be further purified by recrystallization from a high-boiling point solvent such as nitrobenzene to yield pure 4,4''-Dinitro-p-terphenyl.

Causality Behind Experimental Choices:

-

Nitrating Agent: Fuming nitric acid is a strong nitrating agent, providing a high concentration of the nitronium ion (NO₂⁺) electrophile required for the reaction.

-

Solvent: Glacial acetic acid serves as a solvent that can dissolve the nonpolar p-terphenyl at elevated temperatures and is relatively stable to the strong oxidizing conditions.

-

Temperature and Time: The reaction temperature and time are critical parameters. At 115 °C for 30 minutes, the reaction favors dinitration at the most reactive para positions of the terminal rings. Milder conditions may result in mononitration, while more forcing conditions can lead to polysubstitution.[7]

Diagram of the Nitration Workflow:

Caption: Workflow for the nitration of p-terphenyl to yield 4,4''-Dinitro-p-terphenyl.

Structural Elucidation and Physicochemical Properties

The precise structure and properties of 4,4''-Dinitro-p-terphenyl are determined through a combination of spectroscopic and analytical techniques.

Molecular Structure

The chemical structure of 4,4''-Dinitro-p-terphenyl consists of a central benzene ring connected at the 1 and 4 positions to two 4-nitrophenyl groups.

Diagram of the Chemical Structure:

Caption: Chemical structure of 4,4''-Dinitro-p-terphenyl.

Physicochemical Properties

A summary of the key physicochemical properties of 4,4''-Dinitro-p-terphenyl is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₂N₂O₄ | [8] |

| Molecular Weight | 320.3 g/mol | [8] |

| Appearance | Light orange to yellow to green powder/crystal | [9] |

| Melting Point | 277-278 °C | [10] |

| CAS Number | 3282-11-9 | [8] |

Spectroscopic Characterization

The identity and purity of 4,4''-Dinitro-p-terphenyl are confirmed through various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A publicly available computed spectrum shows the expected resonances for the aromatic carbons. Due to the symmetry of the molecule, a reduced number of signals is expected compared to the total number of carbon atoms.

-

¹H NMR: The ¹H NMR spectrum would be expected to show a characteristic pattern of doublets and multiplets in the aromatic region, corresponding to the protons on the three phenyl rings. The protons on the central ring and the terminal nitro-substituted rings would have distinct chemical shifts.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:

-

C-H stretching of the aromatic rings.

-

C=C stretching of the aromatic rings.

-

Strong asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro groups, typically found in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of 4,4''-Dinitro-p-terphenyl in solution is expected to exhibit strong absorption bands in the ultraviolet region, arising from π-π* transitions within the extended conjugated system. Studies on the radical anion of this molecule have been conducted using UV/Vis/NIR spectroscopy.[1][11]

Applications and Areas of Research

The unique electronic structure of 4,4''-Dinitro-p-terphenyl makes it a compound of interest in several areas of materials science.

-

Energetic Materials: The high nitrogen content and the presence of nitro groups suggest its potential as a high-energy material. It has been investigated as an intermediate in the synthesis of advanced energetic materials, particularly for insensitive munitions and propellants, where its rigid aromatic structure contributes to thermal stability.[8]

-

Organic Electronics: The electron-deficient nature of the dinitrated terphenyl scaffold makes it a candidate for use as an n-type semiconductor in organic electronic devices such as organic field-effect transistors (OFETs). The development of stable and efficient n-type organic semiconductors is a critical area of research for the advancement of complementary logic circuits.[1][2]

-

Precursor for Functional Materials: 4,4''-Dinitro-p-terphenyl serves as a versatile precursor for the synthesis of other functional materials. For example, reduction of the nitro groups yields 4,4''-diamino-p-terphenyl, a monomer that can be used in the synthesis of high-performance polymers and polyamides.[5] It can also be used in the preparation of specialized ligands and fluorescent compounds.[8]

Safety and Handling

As a nitroaromatic compound, 4,4''-Dinitro-p-terphenyl should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety measures include:

-

Handling in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

Storing in a tightly closed container in a cool, dry place.

Conclusion

4,4''-Dinitro-p-terphenyl is a molecule with a rich chemical profile, stemming from its rigid, conjugated p-terphenyl core and the strong electron-withdrawing nitro substituents. Its synthesis, while requiring careful control of reaction conditions, is accessible through established organic chemistry methodologies such as Suzuki-Miyaura coupling and electrophilic nitration. The resulting compound exhibits physicochemical and electronic properties that make it a valuable building block in the development of energetic materials, n-type organic semiconductors, and other functional materials. Further research into its solid-state packing and electronic performance in devices will undoubtedly continue to reveal its potential in advanced material applications.

References

- Culling, P., Gray, G. W., & Lewis, D. (1960). 311. The nitration of p-terphenyl in glacial acetic acid. Journal of the Chemical Society (Resumed), 1547. DOI: 10.1039/JR9600001547

- Telo, J. P., & Carvalho, M. F. N. N. (2019). Mixed Valence Radical Anions of 4,4''-Dinitro-p-terphenyl and its Aza Derivatives as Models for Electronic Communication in Conducting Polymers. Journal of Photochemistry and Photobiology A: Chemistry.

- Culling, P., Gray, G. W., & Lewis, D. (1960). The nitration of p-terphenyl in glacial acetic acid. Journal of the Chemical Society (Resumed), 1547-1553.

- Telo, J. P., & Shohoji, M. C. B. L. (2008). Fraction of transferred charge between the two nitro groups in radical anions of dinitro compounds at 293 K.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 20, 2026, from [Link]

- Sapkota, K. R., Kumari, S., Alam, Z., & Faizi, M. S. H. (2024). Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) piperidine: A Combined Spectroscopic and Computational Study. Bhairahawa Multiple Campus Journal, 7(1).

-

MySkinRecipes. (n.d.). 4,4''-Dinitro-p-terphenyl. Retrieved January 20, 2026, from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 20, 2026, from [Link]

-

MySkinRecipes. (n.d.). 4,4''-Dinitro-p-terphenyl. Retrieved January 20, 2026, from [Link]

- Culling, P., Gray, G. W., & Lewis, D. (1960). The nitration of p-terphenyl in glacial acetic acid. Journal of the Chemical Society (Resumed), 1547-1553.

-

Telo, J. P. (n.d.). João Paulo Telo PhD Professor (Assistant) at Technical University of Lisbon. ResearchGate. Retrieved from [Link]

-

Request PDF. (n.d.). Synthesis and mutagenic properties of 4,4?-diamino-p-terphenyl and 4,4?-diamino-p-quaterphenyl. Retrieved January 20, 2026, from [Link]

- Allen, C. F. H., & Burness, D. M. (1949). The nitration of terphenyls. The Journal of Organic Chemistry, 14(1), 175-178.

-

ResearchGate. (n.d.). Pronounced Light Insensitivity in Low-Voltage n-Channel Organic Field-Effect Transistors with Channel Layers of Dinitrobenzothiadiazole-Containing Conjugated Polymer. Retrieved from [Link]

- Telo, J. P., & Carvalho, M. F. N. N. (2019). Mixed Valence Radical Anions of 4,4''-Dinitro-p-terphenyl and its Aza Derivatives as Models for Electronic Communication in Conducting Polymers. Journal of Photochemistry and Photobiology A: Chemistry.

-

Request PDF. (n.d.). Charge Localization in Bis (Dioxaborine) Radical Anions. Retrieved January 20, 2026, from [Link]

-

MedCrave. (2018, December 5). Doped organic field-effect transistors. Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Organic semiconductors for organic field-effect transistors. Retrieved January 20, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 311. The nitration of p-terphenyl in glacial acetic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. 4,4''-Dinitro-p-terphenyl [stage0.myskinrecipes.com]

- 9. 4,4''-Dinitro-p-terphenyl | 3282-11-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. scirp.org [scirp.org]

- 11. researchgate.net [researchgate.net]

A Spectroscopic Guide to 4,4''-Dinitro-p-terphenyl: Unveiling Molecular Structure through NMR, IR, and UV-Vis Analysis

Introduction

Molecular Structure and Symmetry

A foundational understanding of the molecular architecture of 4,4''-Dinitro-p-terphenyl is crucial for the interpretation of its spectral data. The molecule consists of a central benzene ring connected at the para positions to two terminal nitrophenyl groups. This elongated, symmetric structure dictates the number and type of signals observed in its various spectra.

Caption: Molecular structure of 4,4''-Dinitro-p-terphenyl.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. Due to the symmetry of 4,4''-Dinitro-p-terphenyl, a simplified spectrum is anticipated.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2', H-6', H-2''', H-6''' | ~ 8.3 | Doublet | ~ 8.0 | 4H |

| H-3', H-5', H-3''', H-5''' | ~ 7.9 | Doublet | ~ 8.0 | 4H |

| H-2'', H-3'', H-5'', H-6'' | ~ 7.8 | Singlet | - | 4H |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 4,4''-Dinitro-p-terphenyl is expected to exhibit three distinct signals in the aromatic region (7.0-8.5 ppm).

-

Downfield Shift of Protons on the Terminal Rings: The protons on the two terminal nitrophenyl rings are significantly deshielded due to the strong electron-withdrawing nature of the nitro (-NO₂) groups. This deshielding effect shifts their resonance signals to a lower field (higher ppm values). The protons ortho to the nitro group (H-2', H-6', H-2''', H-6''') are expected to be the most deshielded, appearing around 8.3 ppm. The protons meta to the nitro group (H-3', H-5', H-3''', H-5''') will be slightly more shielded and are predicted to resonate around 7.9 ppm. Both sets of protons on the terminal rings will appear as doublets due to coupling with their adjacent protons.

-

Singlet for the Central Ring Protons: The four protons on the central phenyl ring (H-2'', H-3'', H-5'', H-6'') are chemically equivalent due to the molecule's symmetry. Consequently, they are expected to produce a single, sharp signal (a singlet) at approximately 7.8 ppm. The electron-withdrawing effect of the terminal nitrophenyl groups also influences the chemical shift of these central protons, causing them to be more deshielded than those in unsubstituted p-terphenyl.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides insight into the carbon framework of a molecule. As with ¹H NMR, the symmetry of 4,4''-Dinitro-p-terphenyl simplifies its ¹³C NMR spectrum.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4', C-4''' | ~ 148 |

| C-1', C-1''' | ~ 145 |

| C-1'', C-4'' | ~ 139 |

| C-2'', C-3'', C-5'', C-6'' | ~ 129 |

| C-3', C-5', C-3''', C-5''' | ~ 128 |

| C-2', C-6', C-2''', C-6''' | ~ 124 |

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of 4,4''-Dinitro-p-terphenyl is expected to show six distinct signals for the 18 carbon atoms due to molecular symmetry.

-

Quaternary Carbons: The carbons directly attached to the nitro groups (C-4', C-4''') are expected to have the most downfield chemical shift, around 148 ppm, due to the strong deshielding effect of the nitro group. The ipso-carbons of the terminal rings (C-1', C-1''') and the quaternary carbons of the central ring (C-1'', C-4'') are also significantly deshielded and are predicted to appear around 145 ppm and 139 ppm, respectively.

-

Protonated Aromatic Carbons: The chemical shifts of the protonated carbons are influenced by the electronic effects of the substituents. The carbons of the central ring (C-2'', C-3'', C-5'', C-6'') are predicted to resonate around 129 ppm. The carbons meta to the nitro groups on the terminal rings (C-3', C-5', C-3''', C-5''') are expected at approximately 128 ppm, while the carbons ortho to the nitro groups (C-2', C-6', C-2''', C-6''') will be the most shielded among the protonated carbons, with a predicted chemical shift of around 124 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1370 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| C-N Stretch | 840 - 870 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C-H Bending (out-of-plane) | 800 - 850 | Strong |

Interpretation of the IR Spectrum

The IR spectrum of 4,4''-Dinitro-p-terphenyl is expected to be dominated by the characteristic absorption bands of the nitro groups and the aromatic rings.

-

Nitro Group Vibrations: The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro groups. The asymmetric stretch is expected to appear in the region of 1520-1560 cm⁻¹, while the symmetric stretch will be observed between 1340-1370 cm⁻¹. The presence of these two strong bands is a definitive indicator of a nitro-aromatic compound.

-

Aromatic Ring Vibrations: The spectrum will also display several bands characteristic of the aromatic rings. The C=C stretching vibrations within the phenyl rings will give rise to a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region. The stretching vibrations of the aromatic C-H bonds will be observed as a group of weaker bands just above 3000 cm⁻¹. Strong absorptions in the 800-850 cm⁻¹ region are expected due to the out-of-plane C-H bending vibrations, which are characteristic of para-substituted benzene rings. A medium intensity band around 840-870 cm⁻¹ can be attributed to the C-N stretching vibration.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Predicted UV-Vis Absorption Maxima (λmax)

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| Hexane | ~ 300 - 320 | High |

| Ethanol | ~ 305 - 325 | High |

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum of 4,4''-Dinitro-p-terphenyl is expected to show a strong absorption band in the near-UV region.

-

Effect of Conjugation and Nitro Groups: The extensive π-conjugated system of the p-terphenyl backbone is the primary chromophore responsible for the UV absorption. The presence of the two nitro groups, which are strong auxochromes, causes a bathochromic (red) shift of the absorption maximum to longer wavelengths compared to unsubstituted p-terphenyl. This is due to the extension of the conjugated system and the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The spectrum is expected to exhibit a high molar absorptivity (ε) value, characteristic of a π → π* transition in a highly conjugated system. The position of the λmax may show a slight solvent dependence (solvatochromism) due to the polar nature of the nitro groups.

Experimental Protocols

To obtain high-quality spectral data for 4,4''-Dinitro-p-terphenyl, the following validated protocols are recommended.

NMR Spectroscopy (¹H and ¹³C)

Caption: Workflow for NMR data acquisition.

IR Spectroscopy (ATR or KBr Pellet)

Caption: Workflow for UV-Vis data acquisition.

Conclusion

The comprehensive spectroscopic analysis of 4,4''-Dinitro-p-terphenyl, as detailed in this guide, provides a robust framework for its structural elucidation and characterization. The predicted ¹H and ¹³C NMR spectra reveal the impact of the molecule's symmetry and the strong electron-withdrawing nature of the nitro groups on the chemical environments of the protons and carbons. The IR spectrum offers definitive evidence for the presence of the key nitro and aromatic functional groups. Finally, the UV-Vis spectrum confirms the highly conjugated electronic structure of the molecule. By integrating the insights from these complementary spectroscopic techniques, researchers can confidently verify the identity and purity of 4,4''-Dinitro-p-terphenyl, a critical step in its application in materials science and drug development.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

-

Chemical Shifts of Common NMR Solvents. (n.d.). University of Wisconsin-Madison, Department of Chemistry. [Link]

The Enduring Versatility of p-Terphenyl Derivatives: A Technical Guide for Researchers

The p-terphenyl scaffold, a deceptively simple linear arrangement of three phenyl rings, has proven to be a remarkably versatile building block in the development of advanced functional materials and therapeutic agents. Its inherent rigidity, high thermal stability, and rich electronic properties make it a privileged core for a diverse array of applications, ranging from organic electronics to oncology. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of p-terphenyl derivatives, grounded in scientific literature and practical insights.

The Allure of the p-Terphenyl Core: Structure and Properties

The fundamental structure of p-terphenyl consists of a central benzene ring substituted at the 1 and 4 positions by two phenyl groups. This linear, all-aromatic structure imparts several key characteristics:

-

Rigidity and Planarity: The constrained rotation around the single bonds connecting the phenyl rings leads to a relatively planar and rigid molecular geometry. This structural feature is crucial for efficient charge transport and predictable molecular packing in the solid state.

-

Thermal and Chemical Stability: The high resonance stabilization of the aromatic system contributes to the exceptional thermal and chemical stability of p-terphenyl and its derivatives, making them suitable for demanding applications such as high-temperature heat transfer fluids and stable organic semiconductors.[1]

-

Tunable Optoelectronic Properties: The extended π-conjugated system of the p-terphenyl core gives rise to interesting photophysical properties, including strong fluorescence.[2] The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be readily tuned through the introduction of various functional groups on the phenyl rings.[3]

Synthetic Strategies: Building the p-Terphenyl Scaffold

The construction of the p-terphenyl backbone is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being the most prominent and versatile method.[4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Symmetrical p-Terphenyl Synthesis

This protocol describes a general procedure for the synthesis of a symmetrical p-terphenyl derivative.

Materials:

-

1,4-Dihalobenzene (e.g., 1,4-dibromobenzene)

-

Arylboronic acid (2.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,4-dihalobenzene, arylboronic acid, and base.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure p-terphenyl derivative.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium(0) complexes are highly effective in catalyzing the carbon-carbon bond formation between the aryl halide and the organoboron compound. The choice of phosphine ligands on the palladium can significantly influence the reaction efficiency and substrate scope.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. The choice of base can affect the reaction rate and yield.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Therefore, performing the reaction under an inert atmosphere is essential for achieving high yields.

Caption: A typical workflow for the synthesis of a p-terphenyl derivative via Suzuki-Miyaura cross-coupling.

Applications in Materials Science: From Light Emission to Charge Transport

The tunable electronic and photophysical properties of p-terphenyl derivatives have led to their widespread investigation and application in various areas of materials science.

Organic Scintillators

p-Terphenyl itself is a well-known primary fluorescent dopant in organic scintillators, which are materials that emit light upon interaction with ionizing radiation.[2] Its high fluorescence quantum yield and efficient energy transfer to a secondary dopant (wavelength shifter) make it a crucial component in detectors for nuclear materials and in medical imaging.[5] The introduction of substituents on the p-terphenyl core can further enhance solubility in the polymer matrix and improve the mechanical properties of the scintillator.[5]

Table 1: Photophysical Properties of Selected p-Terphenyl Derivatives

| Derivative | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Reference |

| p-Terphenyl | 276 | 338 | 0.93 | [3][6] |

| 4,4''-Dimethyl-p-terphenyl | 280 | 345 | - | [7] |

| 4,4''-Di-tert-butyl-p-terphenyl | 282 | 348 | - | [7] |

Organic Light-Emitting Diodes (OLEDs)

The rigid and planar structure of p-terphenyl derivatives, coupled with their high thermal stability, makes them excellent candidates for use in OLEDs. They can function as blue-emitting materials, hosts for phosphorescent emitters, or as charge-transporting layers.[8][9] The energy levels of the HOMO and LUMO can be precisely engineered through chemical modification to optimize charge injection and transport, leading to improved device efficiency and stability.

A typical multilayer OLED structure incorporating a p-terphenyl derivative as the emissive layer is as follows:

-

Anode: Indium Tin Oxide (ITO) - for hole injection.

-

Hole Injection Layer (HIL): Facilitates the injection of holes from the anode.

-

Hole Transport Layer (HTL): Transports holes to the emissive layer.

-

Emissive Layer (EML): p-Terphenyl derivative where electroluminescence occurs.

-

Electron Transport Layer (ETL): Transports electrons to the emissive layer.

-

Electron Injection Layer (EIL): Facilitates the injection of electrons from the cathode.

-

Cathode: A low work function metal (e.g., Al, Ca) - for electron injection.

Caption: A schematic of a multilayer OLED device incorporating a p-terphenyl derivative as the emissive layer.

The Emerging Role of p-Terphenyl Derivatives in Medicinal Chemistry

Beyond materials science, p-terphenyl derivatives have garnered significant attention in the field of drug discovery, with a growing body of evidence supporting their potential as anticancer and anti-inflammatory agents. Many naturally occurring p-terphenyls have been isolated from fungi and lichens, exhibiting a wide range of biological activities.[10]

Anticancer Activity: Targeting Key Cellular Processes

Several synthetic and natural p-terphenyl derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[11][12] A key mechanism of action for some of these compounds is the inhibition of topoisomerases, enzymes that are essential for DNA replication and transcription.[11][12] By interfering with the function of these enzymes, p-terphenyl derivatives can induce DNA damage, leading to cell-cycle arrest and apoptosis (programmed cell death).[11]

Recent studies have elucidated the involvement of the p53 signaling pathway in the apoptotic response induced by terphenyllin, a natural p-terphenyl.[13] Terphenyllin treatment leads to the upregulation of p53, which in turn activates the intrinsic apoptotic pathway through the BAX/FAS-CASP3-GSDME signaling cascade.[5][13]

Caption: Signaling pathway of apoptosis and pyroptosis induced by certain p-terphenyl derivatives.

Conclusion and Future Perspectives

The p-terphenyl core continues to be a fertile ground for scientific exploration and technological innovation. Its inherent properties, combined with the ease of chemical modification, provide a powerful platform for the design of novel materials and therapeutic agents. Future research in this area is likely to focus on the development of more sophisticated derivatives with enhanced functionalities. In materials science, the quest for highly efficient and stable blue emitters for OLEDs remains a key challenge where p-terphenyls will undoubtedly play a role. In medicinal chemistry, the elucidation of the precise molecular targets and signaling pathways of bioactive p-terphenyls will pave the way for the development of new and more effective drugs. The synthesis of this simple yet elegant scaffold will continue to unlock new possibilities across a wide spectrum of scientific disciplines.

References

- Qiu, J. (2014). Synthesis And Anticancer Activity Study Of P-Terphenyl Topoisomerase Inhibitors.

- Terphenyllin induces CASP3-dependent apoptosis and pyroptosis in A375 cells through upregulation of p53. (2024).

- p-Terphenyl (purified by sublim

- A novel p-terphenyl derivative inducing cell-cycle arrest and apoptosis in MDA-MB-435 cells through topoisomerase inhibition. (2013). PubMed.

- Synthesis of Hydroxy-Substituted p -Terphenyls and some Larger Oligophenylenes via Palladium on Charcoal Catalyzed Suzuki-Miyaura Reaction.

- Understanding Organic Scintillators: The Role of p-Terphenyl. Global Trade Online Limited.

- Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p -terphenyl derivatives. (2020).

- Structural diversity and biological activity of natural p-terphenyls. (2021). PubMed Central.

- p-Terphenyl. Oregon Medical Laser Center.

- Highly Soluble p-Terphenyl and Fluorene Derivatives as Efficient Dopants in Plastic Scintillators for Sensitive Nuclear M

- Synthesis, biological evaluation and modeling studies of terphenyl topoisomerase IIα inhibitors as anticancer agents. (2015). PubMed.

- p-Terphenyl O-β-glucuronides, DNA topoisomerase inhibitors from Streptomyces sp. LZ35ΔgdmAI. (2014). PubMed.

- Anti-inflammatory and anticancer p-terphenyl derivatives from fungi of the genus Thelephora. (2022).

- p-Terphenyl derivativesa nd their physical properties. [a].

- p-Terphenyl. Vulcanchem.

- Organic compounds based on pyrrole and terphenyl for organic light-emitting diodes (OLED) applications. (2020).

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2021). YouTube.

- Absorption [P-Terphenyl].

- Synthesis of Terphenyl Derivatives by Pd-Catalyzed Suzuki-Miyaura Reaction of Dibromobenzene Using 2N2O-Salen as a Ligand in Aqueous Solution.

- Materials, Devices, Fabrication, Characterization, and Applications for OLED Illumination and Display. (2015).

- p-Sexiphenyl as a blue emitting material in organic light-emitting diodes (OLEDs). Benchchem.

- Key performance data for the OLED devices.

- Fabrication and Characterization of Organic Light Emitting Diode (OLED). (2021). UKDiss.com.

- Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer.

- Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). (2021). YouTube.

- Original Blue Light-Emitting Diphenyl Sulfone Derivatives as Potential TADF Emitters for OLEDs. (2024). MDPI.

- Summary of the device performances of the OLEDs based on 1 and 2.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. omlc.org [omlc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Absorption [P-Terphenyl] | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. jmaterenvironsci.com [jmaterenvironsci.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. A novel p-terphenyl derivative inducing cell-cycle arrest and apoptosis in MDA-MB-435 cells through topoisomerase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. globethesis.com [globethesis.com]

- 13. Terphenyllin induces CASP3-dependent apoptosis and pyroptosis in A375 cells through upregulation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermo-physical Properties of Dinitro-p-terphenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the thermo-physical properties of dinitro-p-terphenyl compounds. Given the limited availability of extensive experimental data for all isomers, this document synthesizes known values, offers comparative data from related compounds, and details the experimental and computational methodologies crucial for their characterization. This approach is designed to empower researchers in understanding and predicting the behavior of these energetic materials.

Introduction to Dinitro-p-terphenyls

Dinitro-p-terphenyls are a class of aromatic nitro compounds characterized by a central benzene ring substituted with two phenyl groups and two nitro groups. The positions of the nitro groups on the terphenyl backbone give rise to various isomers, each with unique physical and chemical properties. These compounds are of interest due to their potential applications as energetic materials, heat-resistant polymers, and intermediates in organic synthesis. A thorough understanding of their thermo-physical properties is paramount for ensuring their safe handling, predicting their performance, and developing new applications.

p-Terphenyl, the parent compound, is a thermally stable aromatic hydrocarbon.[1][2] The introduction of nitro groups significantly alters its properties, generally increasing its energetic potential and modifying its thermal stability.[3][4] This guide will focus on the key thermo-physical parameters that define the behavior of dinitro-p-terphenyls under thermal stress.

Core Thermo-physical Properties

A comprehensive understanding of a material's response to thermal energy is critical. For dinitro-p-terphenyl compounds, the following properties are of primary importance.

Melting Point and Phase Transitions

The melting point is a fundamental property indicating the temperature at which a substance transitions from a solid to a liquid state. For 4,4''-dinitro-p-terphenyl, the melting point is reported to be in the range of 277-278 °C.

Changes in the crystalline structure, known as phase transitions, can also occur upon heating and are detectable by techniques like Differential Scanning Calorimetry (DSC).[5] These transitions are important as they can affect the material's density, mechanical properties, and sensitivity.

Thermal Stability and Decomposition

The thermal stability of dinitro-p-terphenyls is a critical safety and performance parameter. It is typically evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7] TGA measures the mass loss of a sample as a function of temperature, indicating the onset and stages of decomposition.[8] DSC measures the heat flow into or out of a sample, revealing exothermic decomposition events and allowing for the determination of the heat of decomposition.[9]

The decomposition of nitroaromatic compounds can be complex, often involving the cleavage of the C-NO2 bond as an initial step.[4] The specific decomposition pathway and the products formed can be influenced by the molecular structure and the presence of other functional groups.

Specific Heat Capacity

Specific heat capacity (Cp) is the amount of heat required to raise the temperature of a unit mass of a substance by one degree. It is a crucial parameter for thermal modeling and safety analysis. For the parent compound, p-terphenyl, the solid-phase heat capacity has been extensively studied and is documented in resources like the NIST WebBook.[10][11] For example, at 298.15 K, the specific heat capacity of solid p-terphenyl is approximately 278.7 J/(mol·K).[6] The addition of nitro groups is expected to alter the specific heat capacity, and experimental determination for dinitro-p-terphenyl isomers is essential for accurate thermal hazard assessment.

Thermal Conductivity

Thermal conductivity (k) is a measure of a material's ability to conduct heat. For powdered materials like many organic compounds, measuring thermal conductivity can be challenging due to the presence of interstitial air.[12] Specialized techniques, such as the transient hot-wire method or modulated DSC, are often employed.[5] The thermal conductivity of the bulk material is an important factor in predicting how heat will dissipate within the substance, which is critical for preventing thermal runaway in energetic materials.

Coefficient of Thermal Expansion

The coefficient of thermal expansion describes how the size of an object changes with a change in temperature. For anisotropic crystals, this property can vary along different crystallographic axes. The thermal expansion of p-terphenyl has been shown to be anisotropic.[13] Understanding the thermal expansion of dinitro-p-terphenyls is important for applications where they might be part of a composite material or subjected to significant temperature cycling.

Heat of Formation

The standard enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It is a key indicator of the energetic content of a molecule. For nitroaromatic compounds, the heat of formation can be determined experimentally through combustion calorimetry or estimated using computational methods.[14][15][16]

Tabulated Thermo-physical Data

Due to the scarcity of comprehensive experimental data for all dinitro-p-terphenyl isomers, the following table provides available data for 4,4''-dinitro-p-terphenyl and the parent p-terphenyl for comparison.

| Property | 4,4''-Dinitro-p-terphenyl | p-Terphenyl (for comparison) |

| Molecular Formula | C₁₈H₁₂N₂O₄ | C₁₈H₁₄ |

| Molecular Weight | 320.31 g/mol | 230.31 g/mol [17] |

| Melting Point | 277-278 °C | 212-214 °C |

| Boiling Point | 534.4 ± 30.0 °C (Predicted) | 376 °C[17] |

| Density | 1.314 ± 0.06 g/cm³ (Predicted) | 1.24 g/cm³[18] |

| Specific Heat Capacity (solid) | Data not available | 278.7 J/(mol·K) at 298.15 K[6] |

| Heat of Fusion | Data not available | 35.3 kJ/mol[5] |

| Standard Enthalpy of Formation (solid) | Data not available | 158.8 ± 3.4 kJ/mol[10] |

| Thermal Conductivity | Data not available | Data not available |

| Coefficient of Thermal Expansion | Data not available | Anisotropic[13] |

Experimental Methodologies

The accurate characterization of the thermo-physical properties of dinitro-p-terphenyl compounds relies on a suite of analytical techniques. The causality behind the choice of these experiments lies in the need to obtain a holistic understanding of the material's behavior under thermal stress, from subtle phase changes to energetic decomposition.

Synthesis of Dinitro-p-terphenyls

The synthesis of dinitro-p-terphenyls is a prerequisite for their characterization. A common method involves the nitration of p-terphenyl.[19] The reaction conditions, such as the nitrating agent, solvent, and temperature, can be controlled to favor the formation of specific isomers.

Step-by-step Synthesis of 4,4''-Dinitro-p-terphenyl (Illustrative Protocol):

-

Dissolution: Dissolve p-terphenyl in a suitable solvent, such as glacial acetic acid.

-

Nitration: Slowly add a nitrating agent, such as fuming nitric acid, to the solution while maintaining a controlled temperature.

-

Reaction: Stir the mixture for a specified period to allow the nitration to proceed.

-

Isolation: Pour the reaction mixture into cold water to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash it thoroughly, and purify it by recrystallization from an appropriate solvent to obtain the desired dinitro-p-terphenyl isomer.

Caption: Illustrative workflow for the synthesis of dinitro-p-terphenyl.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of thermal characterization for energetic materials.[20][21]

Step-by-step DSC/TGA Analysis:

-

Sample Preparation: Accurately weigh a small amount of the dinitro-p-terphenyl sample (typically 1-5 mg) into an appropriate crucible (e.g., aluminum, copper, or gold-plated stainless steel for energetic materials).

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC/TGA instrument.

-

Atmosphere Control: Purge the sample chamber with an inert gas (e.g., nitrogen or argon) at a controlled flow rate to prevent oxidative side reactions.

-

Temperature Program: Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) over a defined temperature range.

-

Data Acquisition: Record the heat flow (DSC) and mass change (TGA) as a function of temperature.

-

Data Analysis: Analyze the resulting thermograms to determine melting points, phase transitions, decomposition temperatures, and mass loss percentages.

Caption: General workflow for DSC/TGA analysis of dinitro-p-terphenyls.

Thermal Conductivity Measurement

The transient plane source (TPS) or transient hot-wire techniques are suitable for measuring the thermal conductivity of powdered organic compounds.

Step-by-step Thermal Conductivity Measurement (Illustrative Protocol):

-

Sample Preparation: Prepare a cylindrical sample of the dinitro-p-terphenyl powder with a known density.

-

Sensor Placement: Insert the transient hot-wire or place the TPS sensor in the center of the sample.

-

Thermal Pulse: Apply a short pulse of electrical current to the sensor, causing a temperature increase.

-

Temperature Monitoring: Record the temperature rise of the sensor as a function of time.

-

Data Analysis: Analyze the temperature-time data using an appropriate mathematical model to calculate the thermal conductivity of the sample.

Heat of Formation Determination

The heat of formation is a critical parameter for assessing the energetic potential of dinitro-p-terphenyl compounds.

Computational Approach (Illustrative):

Quantum mechanical calculations, such as those based on density functional theory (DFT), can be used to predict the gas-phase heat of formation.[16] The solid-state heat of formation can then be estimated by subtracting the calculated heat of sublimation.

Caption: Logic for calculating solid-phase heat of formation.

Conclusion and Future Outlook

This guide has provided a foundational understanding of the thermo-physical properties of dinitro-p-terphenyl compounds. While experimental data for specific isomers remains limited, the methodologies and comparative data presented herein offer a robust framework for researchers. The interplay between molecular structure and thermo-physical properties in these compounds is a rich area for further investigation. Future work should focus on the systematic synthesis and characterization of a wider range of dinitro-p-terphenyl isomers to build a comprehensive database. Such data will be invaluable for the rational design of new energetic materials and for advancing our understanding of structure-property relationships in nitroaromatic compounds.

References

-

Keshavarz, M. H. (2009). Predicting condensed phase heat of formation of nitroaromatic compounds. Journal of Hazardous Materials, 169(1-3), 890-900. [Link]

-

Keshavarz, M. H. (2006). A simple procedure for calculating condensed phase heat of formation of nitroaromatic energetic materials. Journal of Hazardous Materials, 136(3), 425-431. [Link]

-

Chang, S. S. (1983). Heat capacity and thermodynamic properties of p‐terphenyl: Study of order–disorder transition by automated high‐resolution adiabatic calorimetry. The Journal of Chemical Physics, 79(12), 6229-6236. [Link]

-

Chemcasts. (n.d.). p-terphenyl (CAS 92-94-4) Properties. Retrieved from [Link]

-

Fields, E. K., & Meyerson, S. (1967). The Pyrolysis of p-terphenyl: Separation and identification of the thermal products. Journal of the American Chemical Society, 89(13), 3224-3228. [Link]

-

NIST. (n.d.). p-Terphenyl. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). p-Terphenyl. NIST Chemistry WebBook. Retrieved from [Link]

-

Lewis, G. E. (1962). The nitration of p-terphenyl. The Journal of Organic Chemistry, 27(11), 4104-4106. [Link]

-

Wyrębek, P., Osuch-Kwiatkowska, A., Pakulski, Z., Jarosz, S., & Ostrowski, S. (2019). Isomers of β,β-Dinitro-5,10,15,20-tetraphenylporphyrin Derivatives: Valuable Starting Materials for Further Transformations. Molecules, 24(5), 869. [Link]

-

Cheméo. (n.d.). p-Terphenyl. Retrieved from [Link]

-

Oftadeh, M., Keshavarz, M. H., & Khodadadi, R. (2010). Prediction of the Condensed Phase Enthalpy of Formation of Nitroaromatic Compounds Using the Estimated Gas Phase Enthalpies of. International Journal of Modern Physics: Conference Series, 03, 143-152. [Link]

-

Bianconi, A., Agrestini, S., Di Castro, D., & Saini, N. L. (2017). Anisotropic Thermal Expansion of p-Terphenyl: a Self-Assembled Supramolecular Array of Poly-p-phenyl Nanoribbons. Journal of Superconductivity and Novel Magnetism, 31(3), 637-642. [Link]

-

Singh, L., & Singh, N. B. (2014). Studies on Structural, Optical, Thermal and Electrical Properties of Perylene-Doped p-terphenyl Luminophors. Journal of Fluorescence, 24(6), 1647-1655. [Link]

-

Intertek. (n.d.). Differential Scanning Calorimetry Analysis. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

DTIC. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved from [Link]

- Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.

-

S. K. Singh, S. K. S. Boopathi, P. M. Anbarasan, G. Vasuki, & S. Krishnan. (2016). An Experimental Study on Thermal Conductivity of MgO Using Insulating Powder Technique. International Journal of Engineering Research & Technology, 5(1). [Link]

-

tec-science. (2020, January 23). Experimental setup for determining thermal conductivity. Retrieved from [Link]

-

Singh, B. (2015). A review on differential scanning calorimetry technique and its importance in the field of energetic materials. Journal of Thermal Analysis and Calorimetry, 122(2), 757-775. [Link]

-

Roduit, B., Folly, P., Berger, B., & Mathieu, J. (2006). Up-Scaling of DSC Data of High Energetic Materials. Journal of Thermal Analysis and Calorimetry, 85(1), 195-202. [Link]

-

PubChem. (n.d.). p-Terphenyl. Retrieved from [Link]

-

Liu, J. K. (2006). Natural p-terphenyls: a class of natural products with diverse biological activities. Natural Product Reports, 23(4), 673-698. [Link]

-

Smithers. (n.d.). Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 20). 17.17: Calculating Heat of Reaction from Heat of Formation. Retrieved from [Link]

-

SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Liggitt, C. A., et al. (2021). Towards Computational Screening for New Energetic Molecules: Calculation of Heat of Formation and Determination of Bond Strengths by Local Vibrational Mode Analysis. Frontiers in Chemistry, 9, 689408. [Link]

-

Scribd. (n.d.). Experiment 11 - Thermal Conductivity of Insulating Powders. Retrieved from [Link]

-

Schultz Canada Chemicals Ltd. (n.d.). P-Terphenyl. Retrieved from [Link]

-

Kim, J. H., et al. (2011). Synthesis of a Diamino Substituted Terphenyldivinyl Chromophore. Bulletin of the Korean Chemical Society, 32(11), 3845-3848. [Link]

-

Ghaemy, M., & Mighani, H. (2009). Synthesis and identification of dinitro- and diamino-terephthalic acid. Chinese Chemical Letters, 20(3), 289-292. [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

BYU Chemical & Biological Engineering. (n.d.). Thermophysical Properties Research. Retrieved from [Link]

-

Ghassemi, H., et al. (2023). Computational Insights into the Thermophysical, Conformational and Electronic Properties of Diketopyrrolopyrrole and Isoindigo B. ChemRxiv. [Link]

Sources

- 1. P-TERPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. chem-casts.com [chem-casts.com]

- 7. p-Terphenyl [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Differential Scanning Calorimetry Analysis [intertek.com]

- 10. p-Terphenyl [webbook.nist.gov]

- 11. p-Terphenyl [webbook.nist.gov]

- 12. Isomers of β,β-Dinitro-5,10,15,20-tetraphenylporphyrin Derivatives: Valuable Starting Materials for Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Predicting condensed phase heat of formation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A simple procedure for calculating condensed phase heat of formation of nitroaromatic energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 17. p-Terphenyl | C18H14 | CID 7115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Up-Scaling of DSC Data of High Energetic Materials - AKTS [akts.com]

An In-Depth Technical Guide to the Early Studies and Discovery of 4,4''-Dinitro-p-terphenyl

A Senior Application Scientist's Perspective on the Foundational Research of a Key Aromatic Nitro Compound

Foreword: Unveiling a Molecule of Significance

In the landscape of organic chemistry, the emergence of novel molecules often paves the way for advancements in materials science, medicinal chemistry, and various industrial applications. The story of 4,4''-Dinitro-p-terphenyl is a compelling example of such foundational research. This technical guide delves into the early studies that led to the discovery and characterization of this intriguing nitroaromatic compound. By examining the pioneering work of early 20th-century chemists, we gain not only a historical appreciation but also a deeper understanding of the fundamental principles of aromatic chemistry and the evolution of synthetic and analytical techniques. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of the origins and early scientific exploration of 4,4''-Dinitro-p-terphenyl.

The Genesis of 4,4''-Dinitro-p-terphenyl: The Seminal Work of France, Heilbron, and Hey (1938)

The first documented synthesis of 4,4''-Dinitro-p-terphenyl is detailed in a landmark 1938 paper by H. France, I. M. Heilbron, and D. H. Hey, published in the Journal of the Chemical Society. Their work, titled "Studies in the Terphenyl Series. Part I. p-Terphenyl, Nitro-, Amino-, and Halogeno-p-terphenyls," laid the groundwork for the synthesis and characterization of a range of p-terphenyl derivatives.

The primary route to 4,4''-Dinitro-p-terphenyl, as established by these pioneering chemists, was the direct nitration of the parent hydrocarbon, p-terphenyl. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, and its application to the terphenyl system was a logical extension of existing knowledge.

Causality Behind Experimental Choices

The choice of direct nitration was predicated on the understanding that the phenyl rings of p-terphenyl, while generally stable, are susceptible to electrophilic attack under forcing conditions. The nitro group (NO₂) is a strong electron-withdrawing group, and its introduction onto the aromatic scaffold was a common strategy for modifying the electronic properties of organic molecules and for creating precursors for other functional groups, such as amines. The para-substitution pattern (4,4''-positions) is the anticipated outcome due to the directing effects of the existing phenyl substituents on the central benzene ring.

Experimental Protocol: The Nitration of p-Terphenyl

The following is a detailed, step-by-step methodology for the synthesis of 4,4''-Dinitro-p-terphenyl, as extrapolated from the early literature. This protocol is presented with the understanding of the laboratory practices and available reagents of the 1930s.

Synthesis of the Starting Material: p-Terphenyl

Prior to the nitration, a reliable source of p-terphenyl was necessary. Early methods for the synthesis of p-terphenyl often involved coupling reactions. While modern techniques like the Suzuki and Stille couplings are now commonplace, early 20th-century chemists relied on methods such as the Gomberg-Bachmann reaction or Ullmann-type couplings.

Diagram: Logical Workflow for the Synthesis of 4,4''-Dinitro-p-terphenyl

Caption: A logical workflow diagram illustrating the key stages in the early synthesis and discovery of 4,4''-Dinitro-p-terphenyl.

Nitration Procedure

The nitration was achieved using a potent nitrating agent, fuming nitric acid, often in the presence of a dehydrating agent like concentrated sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Materials:

-

p-Terphenyl

-

Fuming Nitric Acid (d > 1.5 g/mL)

-

Concentrated Sulfuric Acid (optional, but likely used to enhance reactivity)

-

Suitable reaction vessel (e.g., a round-bottom flask)

-

Heating mantle or water bath

-

Ice bath

Step-by-Step Methodology:

-

Dissolution: p-Terphenyl was dissolved or suspended in a suitable solvent. Given the harsh reaction conditions, often the nitrating acid itself served as the solvent.

-

Cooling: The reaction vessel was cooled in an ice bath to control the initial exothermic reaction.

-

Addition of Nitrating Agent: Fuming nitric acid (and concentrated sulfuric acid, if used) was added slowly to the cooled solution of p-terphenyl with constant stirring. The slow addition was crucial to prevent a runaway reaction and to minimize the formation of byproducts.

-

Reaction: After the addition was complete, the reaction mixture was allowed to warm to room temperature and then heated to a specific temperature for a defined period to drive the reaction to completion. The exact temperature and duration would have been determined empirically.

-

Quenching: The reaction was quenched by carefully pouring the mixture onto crushed ice. This served to dilute the strong acids and precipitate the crude 4,4''-Dinitro-p-terphenyl, which is insoluble in water.

-

Isolation: The precipitated solid was collected by filtration, typically using a Büchner funnel.

-

Washing: The crude product was washed with copious amounts of water to remove any residual acid, followed by a wash with a dilute solution of a weak base (e.g., sodium bicarbonate) to neutralize any remaining acidic impurities.

Purification and Characterization: A Glimpse into Early 20th-Century Analytical Techniques

The crude product obtained from the nitration reaction was a mixture of the desired 4,4''-dinitro derivative, unreacted starting material, and potentially other nitrated isomers. Purification was therefore a critical step.

Purification by Recrystallization

Recrystallization was the primary method for purifying solid organic compounds in the 1930s. The choice of solvent was paramount and would have been determined through trial and error. A suitable solvent would dissolve the crude product at an elevated temperature but would have low solubility for the desired compound at room temperature or below, allowing for its crystallization upon cooling. Common solvents for nitroaromatic compounds included ethanol, acetic acid, or aromatic hydrocarbons like benzene or toluene.

Recrystallization Protocol:

-

The crude 4,4''-Dinitro-p-terphenyl was dissolved in a minimal amount of a suitable hot solvent.

-

The hot solution was filtered to remove any insoluble impurities.

-

The filtrate was allowed to cool slowly and undisturbed to promote the formation of well-defined crystals.

-

The purified crystals were collected by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor.

-

The crystals were then dried to remove any residual solvent.

Characterization in the Pre-Spectroscopic Era

In the 1930s, the powerful spectroscopic techniques that are now routine in organic chemistry, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), were not yet available. The characterization and confirmation of a new compound relied on a combination of physical properties and chemical analysis.

-

Melting Point Determination: A sharp and consistent melting point was a key indicator of purity. The melting point of the recrystallized 4,4''-Dinitro-p-terphenyl would have been meticulously measured and reported. Impurities typically depress and broaden the melting point range. The apparatus for this would have been a simple capillary tube method with a heated oil bath and a thermometer.[1][2]

-

Elemental Analysis: Combustion analysis was a fundamental technique to determine the empirical formula of a new compound.[3][4] A weighed sample of the purified 4,4''-Dinitro-p-terphenyl would have been combusted, and the amounts of carbon, hydrogen, and nitrogen produced would be measured to confirm the molecular formula C₁₈H₁₂N₂O₄.

-

Colorimetric Analysis: While not providing detailed structural information, the color of the compound and its solutions could be noted. Nitroaromatic compounds are often colored, and this could serve as a qualitative descriptor.

-

Derivative Formation: To further confirm the structure, the newly synthesized compound might have been converted to a known derivative. For example, the dinitro compound could be reduced to the corresponding diamine, 4,4''-Diamino-p-terphenyl, which would have its own distinct physical properties.

Table 1: Physical and Analytical Data for 4,4''-Dinitro-p-terphenyl (as would be determined in the 1930s)

| Property | Observation | Significance |

| Appearance | Crystalline solid (color to be noted) | A basic physical descriptor. |

| Melting Point | A sharp, reproducible temperature range | A primary indicator of purity and a key physical constant for identification. |

| Solubility | Soluble in hot organic solvents, insoluble in water | Important for selecting a suitable recrystallization solvent and for handling and purification. |

| Elemental Analysis | %C, %H, %N consistent with C₁₈H₁₂N₂O₄ | Confirms the empirical and molecular formula of the compound. |

Early Insights into the Properties and Potential of 4,4''-Dinitro-p-terphenyl

The initial studies by France, Heilbron, and Hey were primarily focused on the synthesis and fundamental characterization of new terphenyl derivatives. While their 1938 paper did not delve into specific applications, the introduction of two nitro groups onto the rigid p-terphenyl backbone would have been recognized for its potential to significantly alter the molecule's properties.

The strong electron-withdrawing nature of the nitro groups would be expected to:

-

Increase the polarity of the molecule compared to the parent p-terphenyl.

-

Influence its crystalline packing and, consequently, its physical properties like melting point and solubility.

-

Render the aromatic rings electron-deficient , making them susceptible to nucleophilic aromatic substitution reactions.

-

Serve as a precursor for the synthesis of other functionalized p-terphenyls , most notably the corresponding diamines, which could be valuable monomers for polymers or intermediates in dye synthesis.

Conclusion: A Foundation for Future Research